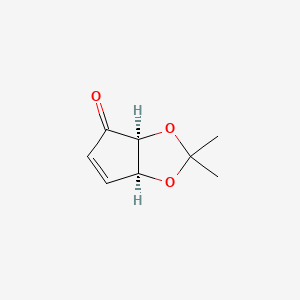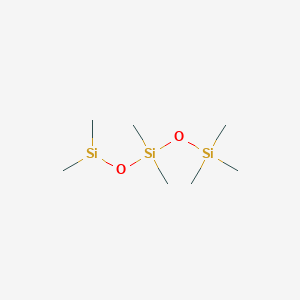
1,1,1,3,3,5,5-Heptamethyltrisiloxane
描述
1,1,1,3,3,5,5-Heptamethyltrisiloxane is an organosilicon compound with the molecular formula
C7H22O2Si3
. It is a type of siloxane, characterized by a chain of alternating silicon and oxygen atoms, with methyl groups attached to the silicon atoms. This compound is known for its unique properties, including low surface tension, high thermal stability, and hydrophobicity, making it valuable in various industrial and scientific applications.作用机制
Target of Action
1,1,1,3,3,5,5-Heptamethyltrisiloxane is primarily used for the aromatic C-H silylation of arenes . The primary targets of this compound are the hydrogen atoms in the aromatic C-H bonds of arenes .
Mode of Action
The compound interacts with its targets in the presence of a platinum complex catalyst . The platinum complex catalyst facilitates the silylation process, allowing the this compound to replace the hydrogen atoms in the aromatic C-H bonds of arenes .
Biochemical Pathways
The silylation of arenes by this compound affects the chemical properties of the arenes . The resulting silylated arenes have different reactivity and stability compared to the original arenes .
Pharmacokinetics
The compound’s molecular weight of 22250 suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The silylation of arenes by this compound results in the formation of silylated arenes . These silylated arenes have different chemical properties compared to the original arenes, which can be exploited in various chemical reactions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . For example, the silylation process is facilitated by a platinum complex catalyst . Additionally, the reaction temperature and time can also affect the yield of the silylation process .
准备方法
Synthetic Routes and Reaction Conditions
1,1,1,3,3,5,5-Heptamethyltrisiloxane can be synthesized through several methods, including:
-
Hydrosilylation Reaction: : This method involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, typically catalyzed by platinum complexes. For example, the reaction between hexamethylcyclotrisiloxane and trimethylsilane in the presence of a platinum catalyst can yield this compound .
-
Direct Synthesis: : Another method involves the direct reaction of chlorosilanes with water or alcohols, followed by hydrolysis and condensation. This method requires careful control of reaction conditions to avoid unwanted side reactions .
Industrial Production Methods
In industrial settings, this compound is typically produced through continuous processes that ensure high purity and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The product is then purified through distillation or other separation techniques to remove impurities and by-products .
化学反应分析
Types of Reactions
1,1,1,3,3,5,5-Heptamethyltrisiloxane undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form silanols or siloxane oligomers. Common oxidizing agents include hydrogen peroxide and peracids .
-
Reduction: : Reduction reactions can convert siloxanes to silanes, often using reducing agents like lithium aluminum hydride .
-
Substitution: : Siloxanes can undergo substitution reactions where one or more methyl groups are replaced by other functional groups. This is typically achieved using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.
Substitution: Halogens, organometallic reagents, and catalysts under specific temperature and pressure conditions.
Major Products Formed
Oxidation: Silanols, siloxane oligomers.
Reduction: Silanes.
Substitution: Functionalized siloxanes with various organic groups.
科学研究应用
1,1,1,3,3,5,5-Heptamethyltrisiloxane is used in a wide range of scientific research applications:
Biology: Its hydrophobic properties make it useful in the formulation of biocompatible materials and coatings for medical devices.
Medicine: It is used in the development of drug delivery systems and as a component in some pharmaceutical formulations.
Industry: This compound is employed as a surfactant, lubricant, and in the production of silicone-based materials for various industrial applications.
相似化合物的比较
1,1,1,3,3,5,5-Heptamethyltrisiloxane can be compared with other siloxanes such as:
Hexamethyldisiloxane: A simpler siloxane with two silicon atoms, used in similar applications but with different physical properties.
Octamethylcyclotetrasiloxane: A cyclic siloxane with four silicon atoms, known for its use in silicone elastomers and sealants.
Decamethylcyclopentasiloxane: Another cyclic siloxane with five silicon atoms, commonly used in personal care products.
The uniqueness of this compound lies in its linear structure with three silicon atoms, providing a balance of flexibility and stability that is advantageous in many applications.
属性
InChI |
InChI=1S/C7H21O2Si3/c1-10(2)8-12(6,7)9-11(3,4)5/h1-7H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDVTIGTERZVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275743 | |
| Record name | 1,1,3,3,5,5,5-Heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2895-07-0, 1038821-58-7 | |
| Record name | 1,1,1,3,3,5,5-Heptamethyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002895070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siloxanes and Silicones, di-Me, Bu group- and hydrogen-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3,5,5,5-Heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3,5,5-heptamethyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


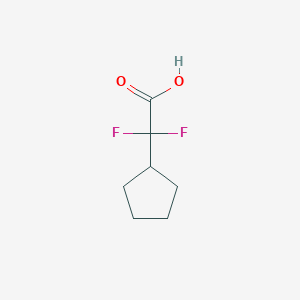
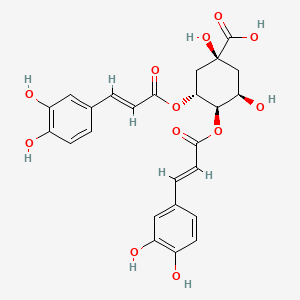
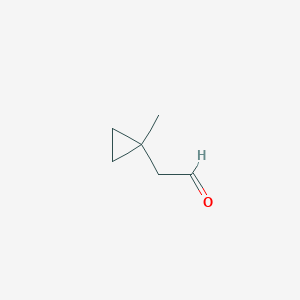


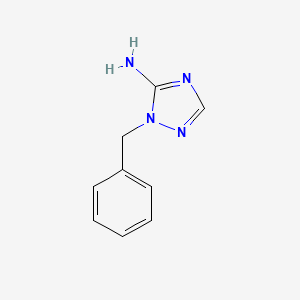
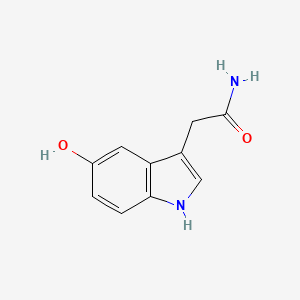

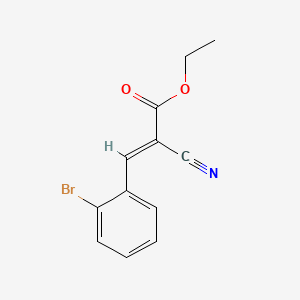
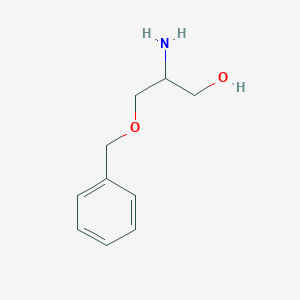
![(6S,10bR)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B3417273.png)
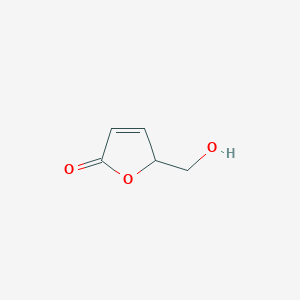
![1-(3-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3417282.png)
